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molecular formula C10H13NO2 B3242821 Methyl 5-ethyl-6-methylpicolinate CAS No. 153646-87-8

Methyl 5-ethyl-6-methylpicolinate

Cat. No. B3242821
M. Wt: 179.22 g/mol
InChI Key: OBQMYFHUAVTSOC-UHFFFAOYSA-N
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Patent
US05506227

Procedure details

Dry HCl (gas) was bubbled through a MeOH (30 mL) solution of 2-cyanopyridine from Step 1 (1.4 g, 9.6 mmol) at 0° C. until saturation. The flask was sealed with a new rubber septum and the reaction mixture was stirred 30 hours at r.t. After careful depressurisation, H2O (5 mL) was added and the MeOH was evaporated. The aqueous residue was neutralized with saturated aq. NaHCO3 and extracted with EtOAc (3×). The organic extracts were dried over MgSO4, concentrated in vacuo, and the residue was purified by flash chromatography (from 30% to 50% EtOAc in hexanes) to give 1.49 g (87%) of the title compound.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Name
2-cyanopyridine
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Yield
87%

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][OH:3].[CH2:4]([C:6]1[CH:7]=[CH:8][C:9]([C:13]#N)=[N:10][C:11]=1[CH3:12])[CH3:5].[OH2:15]>>[CH2:4]([C:6]1[CH:7]=[CH:8][C:9]([C:13]([O:3][CH3:2])=[O:15])=[N:10][C:11]=1[CH3:12])[CH3:5]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
30 mL
Type
reactant
Smiles
CO
Name
2-cyanopyridine
Quantity
1.4 g
Type
reactant
Smiles
C(C)C=1C=CC(=NC1C)C#N
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred 30 hours at r.t
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flask was sealed with a new rubber septum
CUSTOM
Type
CUSTOM
Details
the MeOH was evaporated
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic extracts were dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash chromatography (from 30% to 50% EtOAc in hexanes)

Outcomes

Product
Details
Reaction Time
30 h
Name
Type
product
Smiles
C(C)C=1C=CC(=NC1C)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.49 g
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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